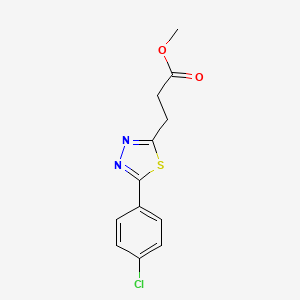
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group attached to the thiadiazole ring, which is further connected to a propionic acid methyl ester moiety
Vorbereitungsmethoden
The synthesis of 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate undergoes hydrazination to yield 4-chlorobenzohydrazide.
Analyse Chemischer Reaktionen
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antiviral agent, particularly against tobacco mosaic virus.
Wirkmechanismus
The mechanism of action of 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been found to inhibit heat shock proteins such as TRAP1, which play a role in cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing their growth.
Vergleich Mit ähnlichen Verbindungen
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains the thiadiazole ring but differs in the functional groups attached to it.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a similar chlorophenyl group but differs in the rest of the structure and its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11ClN2O2S |
|---|---|
Molekulargewicht |
282.75 g/mol |
IUPAC-Name |
methyl 3-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanoate |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-11(16)7-6-10-14-15-12(18-10)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
UIRQQIHRSPXGMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=NN=C(S1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




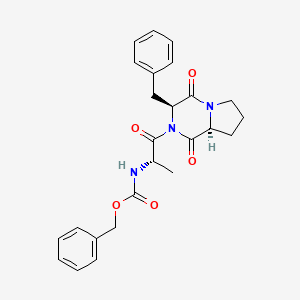
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
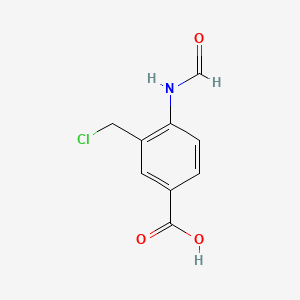

![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)

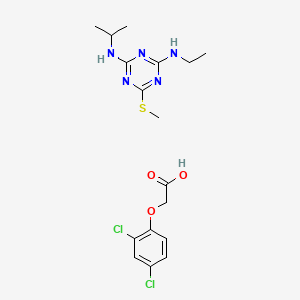
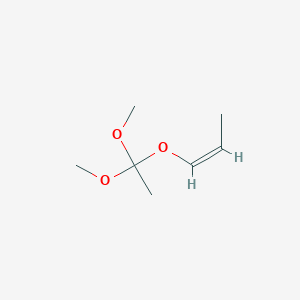
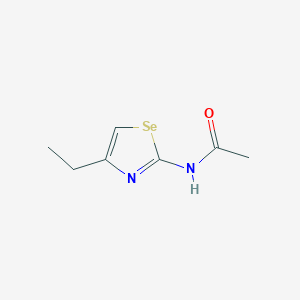
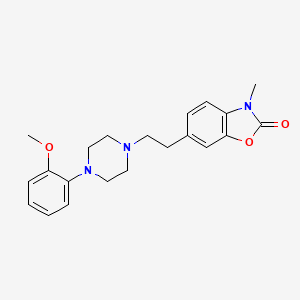
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
